
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a derivative of the amino acid tryptophan and is structurally similar to serotonin.
Mécanisme D'action
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate acts as a prodrug, meaning that it is converted into an active compound in the body. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is converted into 5-hydroxytryptophan (5-HTP), which is then converted into serotonin. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By increasing serotonin levels, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to increase the expression of genes involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its ability to increase serotonin levels in the brain. This can be useful for studying the function of the serotonergic system and for studying the effects of serotonin on behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of BDNF, which can be useful for studying the effects of BDNF on neuronal growth and survival.
One limitation of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its potential for off-target effects. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can affect the expression of genes involved in the regulation of inflammation, which can lead to unintended effects on experimental outcomes. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood, which can complicate the interpretation of experimental results.
Orientations Futures
For research include the development of more selective N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate analogs and the exploration of its potential use in the treatment of depression and anxiety.
Méthodes De Synthèse
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can be synthesized through a four-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group. The second step involves the reaction of the protected tryptophan with 4-methoxybenzenethiol to form a thioether. The third step involves the deprotection of the amino group, followed by the reaction of the resulting amine with 2-bromo-1-phenylpropene to form the propylamine side chain. Finally, the oxalate salt of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is formed through the reaction of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate with oxalic acid.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of the serotonergic system. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in the treatment of depression and anxiety.
Propriétés
Numéro CAS |
128959-29-5 |
|---|---|
Nom du produit |
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Formule moléculaire |
C20H25NO5S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C18H23NOS.C2H2O4/c1-14(19(2)3)13-15-7-5-6-8-18(15)21-17-11-9-16(20-4)10-12-17;3-1(4)2(5)6/h5-12,14H,13H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
LHUKKPCEPBLUMR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
Synonymes |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,N,alpha-trimethyl-, eth anedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



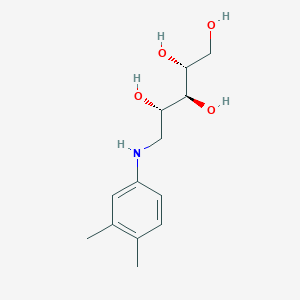
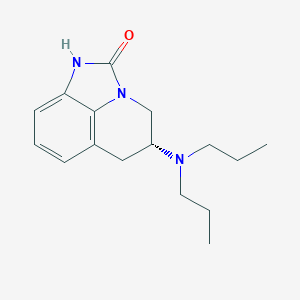
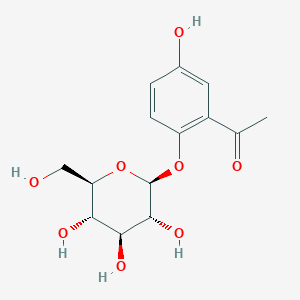

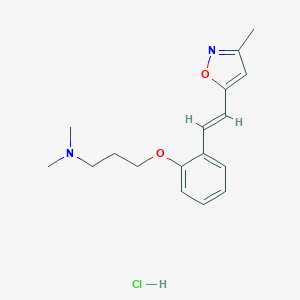
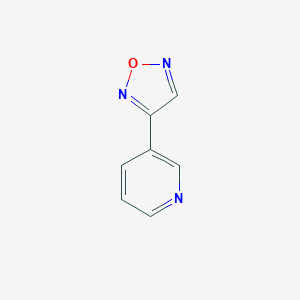
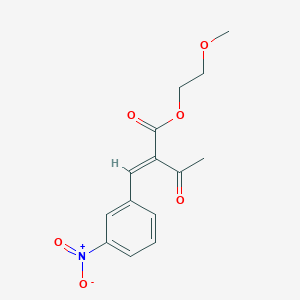

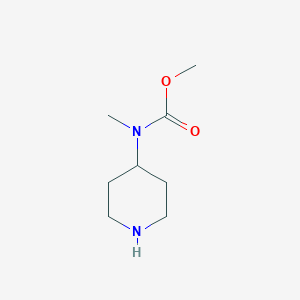

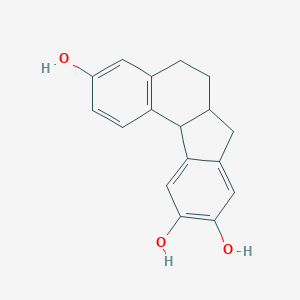


![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)